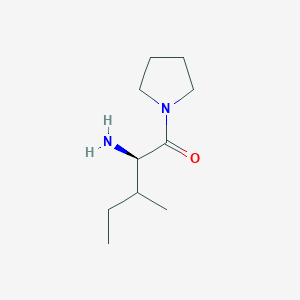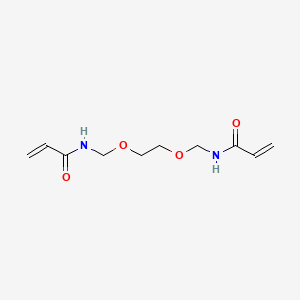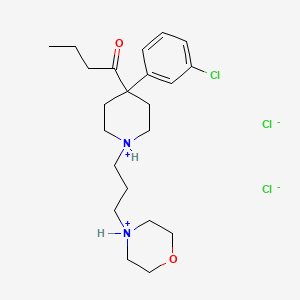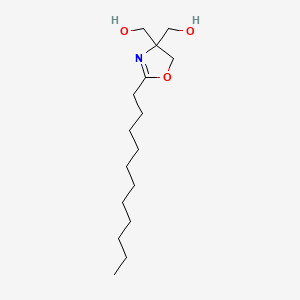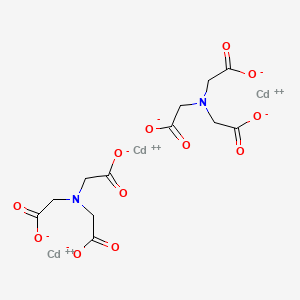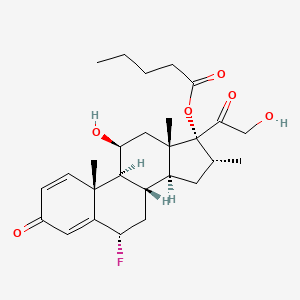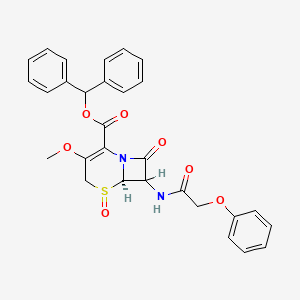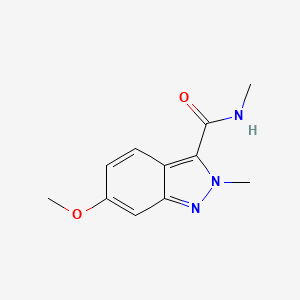![molecular formula C11H12O3S2 B13756910 O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound with a complex structure that includes a methoxyphenyl group, an oxoethyl group, and a sulfanylmethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like Meldrum’s acid and arylglyoxals suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12O3S2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C11H12O3S2/c1-13-9-5-3-8(4-6-9)10(12)7-16-11(15)14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
OFTHHNAUQWJCBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


